

Application of Antrodin A in Liver Disease Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Antrodin A

Cat. No.: B15592420

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Introduction

Antrodin A, a maleic acid derivative isolated from the mycelium of *Antrodia camphorata*, has emerged as a promising natural compound in the study of liver diseases.[1][2] Primarily investigated for its role in mitigating alcoholic liver injury, **Antrodin A** exhibits significant hepatoprotective, antioxidant, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key signaling pathways, restoration of gut microbiota balance, and regulation of the liver metabolome.[4][5] These application notes provide a summary of key findings and detailed protocols for researchers investigating the therapeutic potential of **Antrodin A** in liver disease models.

Data Presentation: Efficacy of Antrodin A in Pre-clinical Models

The following tables summarize the quantitative data from studies evaluating **Antrodin A** in a mouse model of acute alcoholic liver injury.

Table 1: In Vivo Dosage and Effects on Serum Biomarkers

Model Organism	Condition	Treatment Group	Dosage (mg/kg bw)	Change in ALT	Change in AST	Change in TG	Reference
Mice	Acute Alcohol Injury	Antrodin A (Low Dose)	100	Significantly Decrease	Significantly Decrease	Significantly Decrease	[2]
Mice	Acute Alcohol Injury	Antrodin A (High Dose)	200	Significantly Decrease	Significantly Decrease	Significantly Decrease	[2]
Mice	Acute Alcohol Injury	Silymarin (Positive Control)	200	Significantly Decrease	Significantly Decrease	Significantly Decrease	[2]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TG: Triglycerides.

Table 2: Effects on Hepatic Oxidative Stress Markers

Model Organism	Condition	Treatment Group	Dosage (mg/kg bw)	Change in MDA	Change in SOD	Change in CAT	Change in GSH	Reference
Mice	Acute Alcohol Injury	Antrodin A (High Dose)	200	↓ Significantly Reduced	↑ Elevated	↑ Elevated	↑ Elevated	[2]

MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione.

Table 3: Effects on Hepatic Inflammatory Markers (mRNA Expression)

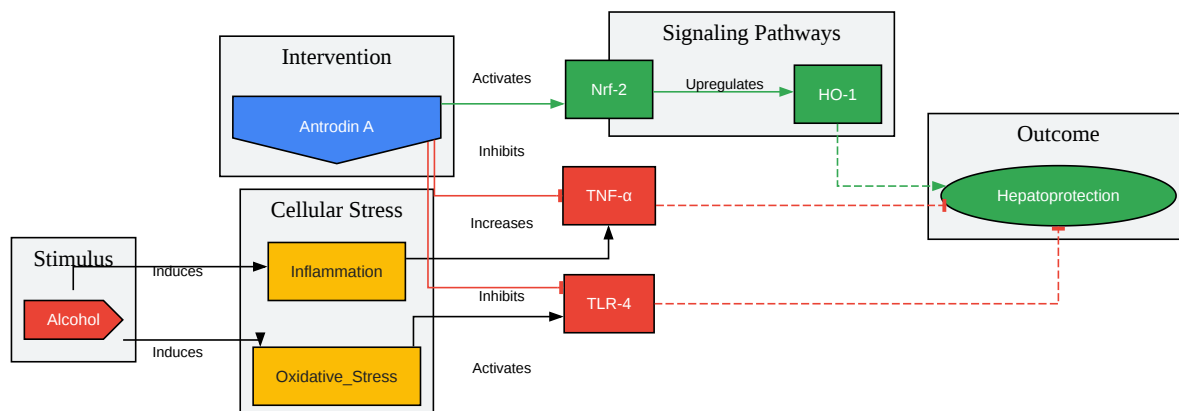
Model Organism	Condition	Treatment Group	Dosage (mg/kg bw)	Change in TNF- α	Change in TLR-4	Change in Nrf-2	Change in HO-1	Reference
Mice	Acute Alcohol Injury	Antrodin A (High Dose)	200	↓ Significantly Decreased	↓ Significantly Decreased	↑ Significantly Increased	↑ Significantly Increased	[2]

TNF- α : Tumor Necrosis Factor-alpha; TLR-4: Toll-Like Receptor 4; Nrf-2: Nuclear factor erythroid 2-related factor 2; HO-1: Heme oxygenase-1.

Table 4: Modulation of Gut Microbiota

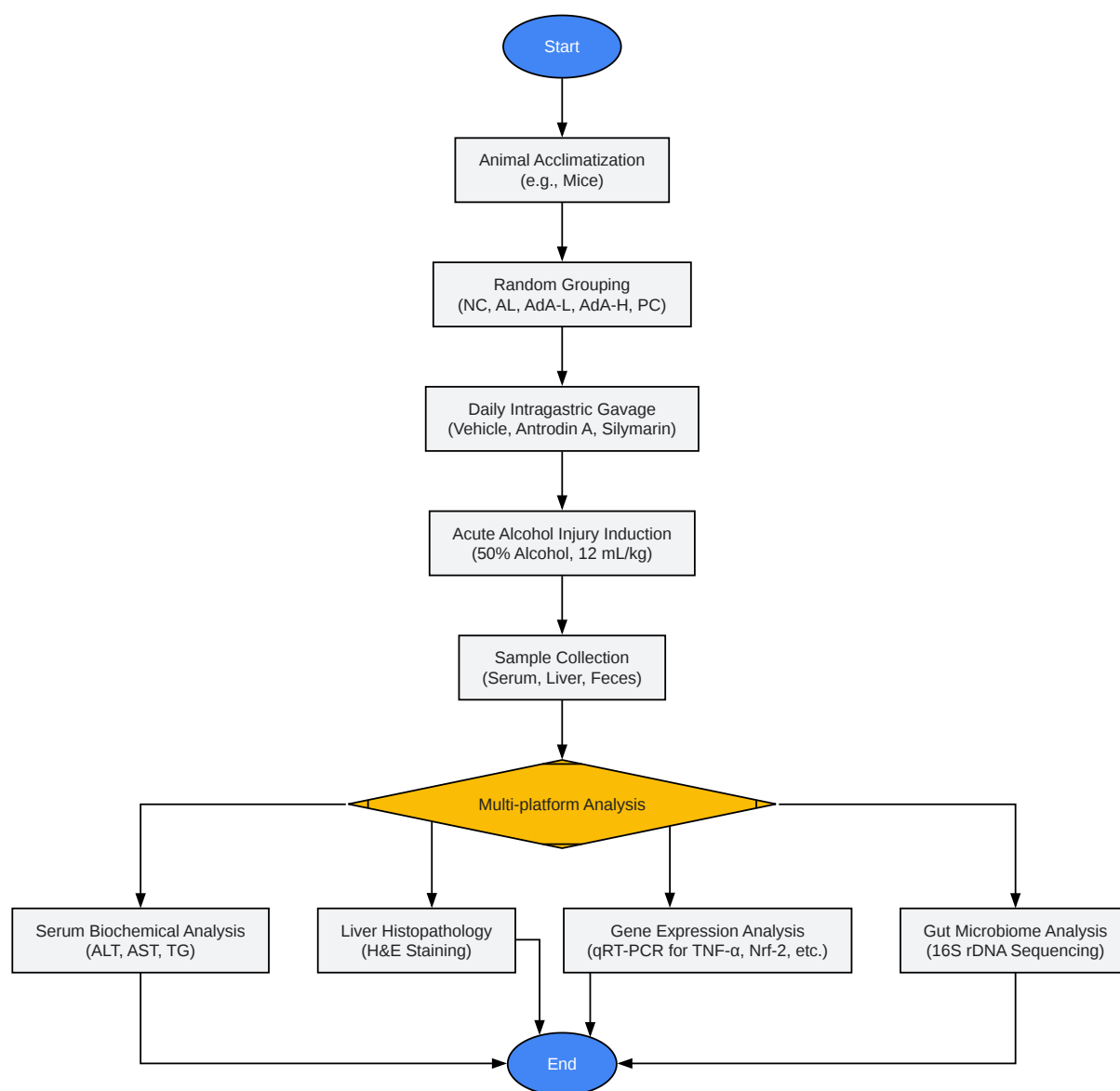
Model Organism	Condition	Treatment Group	Dosage	Key Changes in Relative Abundance	Reference
Mice	Acute Alcohol Injury	Antrodin A	Not Specified	↑ Lactobacillus, Dubosiella↓ Clostridium_s ensu_stricto_ 1, Lachnospirac eae_NK4A13 6_group	[5]

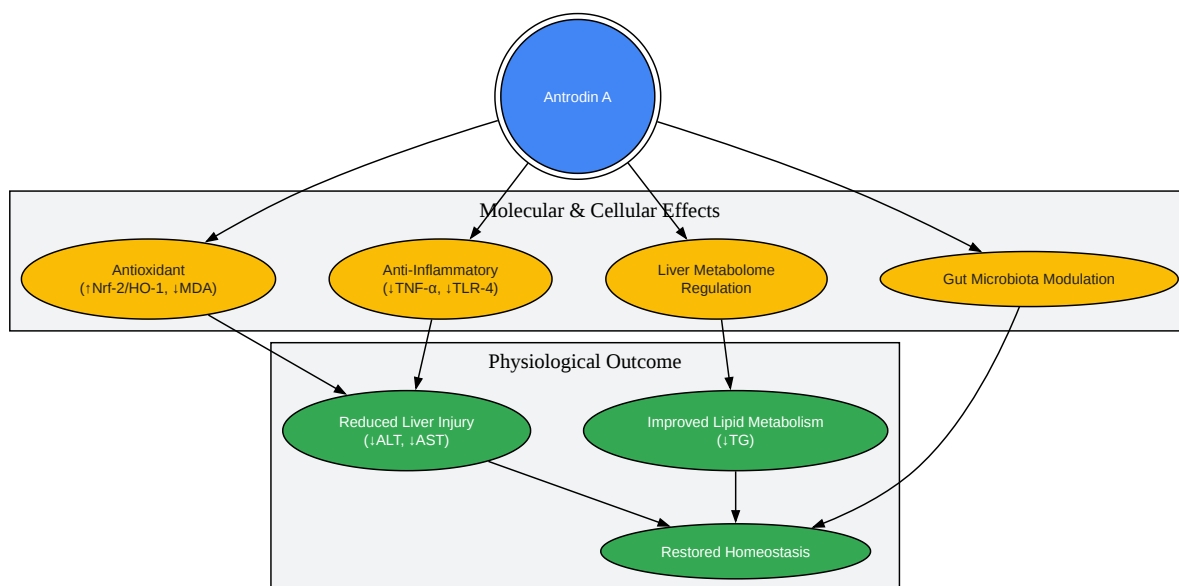
Mandatory Visualizations



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Caption: Proposed signaling pathway of **Antrodin A** in alcoholic liver injury.





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